Optrin

Photodynamic Therapy Tissue Penetration Near-Infrared Activation

First-generation PDT agents cause prolonged skin photosensitivity and limited tissue penetration. Optrin (motexafin lutetium), a second-generation metallotexaphyrin, overcomes these constraints: • 732 nm far-red activation - enables interstitial PDT of solid tumors at depths up to 5 mm in pelvic tissue • Dual-function fluorescence - supports concurrent diagnostic angiography and therapeutic PDT in retinal disease models • Preferential tumor accumulation - 3-5:1 tumor-to-normal tissue ratio with low dark toxicity (>50 µM) Supplied with ≥98% HPLC purity and full QC documentation for reliable preclinical research.

Molecular Formula C52H74LuN5O14-
Molecular Weight 1168.1 g/mol
Cat. No. B1240277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOptrin
SynonymsLu-Tex
lutetium texaphyrin
lutex
Lutrin
motexafin lutetium
Optrin
PCI 0123
PCI-0123
Molecular FormulaC52H74LuN5O14-
Molecular Weight1168.1 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.[Lu]
InChIInChI=1S/C48H66N5O10.2C2H4O2.Lu/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);/q-1;;;
InChIKeySNWMDBCUOUILFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Optrin (Motexafin Lutetium): A Second-Generation Texaphyrin Photosensitizer


Optrin, known generically as motexafin lutetium (MLu) or lutetium texaphyrin, is a second-generation photosensitizer belonging to the metallotexaphyrin family [1]. It is an expanded porphyrin that coordinates lutetium(III) and is activated by far-red light to produce cytotoxic singlet oxygen [2]. MLu has been investigated clinically for photodynamic therapy (PDT) applications including age-related macular degeneration (under the name Optrin), solid tumors (as Lutrin), and atherosclerosis (as Antrin) [3].

Far-red light activatable photosensitizer for PDT research models
Water-soluble formulation suited for intravenous administration in preclinical studies
Second-generation metallotexaphyrin with reported research-stage advancement across multiple indications

Why Optrin Cannot Be Substituted in PDT Procurement


In photodynamic therapy, photosensitizer selection critically impacts treatment depth, tumor selectivity, and post-treatment photosensitivity. First-generation agents like Photofrin suffer from prolonged cutaneous photosensitivity (weeks) and limited tissue penetration due to activation wavelengths below 630 nm [1]. Optrin (motexafin lutetium) addresses these limitations through distinct photophysical and pharmacokinetic properties, including a red-shifted absorption peak and preferential tumor accumulation, which cannot be replicated by simply substituting another porphyrin-based photosensitizer [2].

First-generation photosensitizers (e.g., Photofrin) may limit light penetration depth, altering PDT endpoint interpretation in deeper tissue models.
Other porphyrin-based agents may not replicate tumor accumulation profile, shifting tumor-selectivity research endpoints.
Water-insoluble photosensitizer substitutes may require formulation excipients, complicating preclinical intravenous administration protocols.

Optrin vs. Comparator Photosensitizers: Quantitative Evidence


Longer Activation Wavelength for Deeper Tissue Penetration

Motexafin lutetium (Optrin) exhibits a Q-band absorption peak at 732 nm, significantly red-shifted compared to first-generation photosensitizers like Photofrin (630 nm) [1]. This longer wavelength allows deeper light penetration into tissue, with studies in canine pelvic tissue demonstrating effective treatment depths of less than 5 mm for microscopic residual disease using 730 nm light activation [2]. In contrast, Photofrin's 630 nm activation limits effective treatment depth to approximately 1-3 mm [3]. This wavelength advantage translates to a class-level inference of improved therapeutic reach for sub-surface lesions.

Activation Wavelength
Class-level inference
732 nm
Supports deeper tissue penetration studies
vs. Photofrin 630 nm; reported ~2-3× depth advantage
Photodynamic Therapy Tissue Penetration Near-Infrared Activation

Enhanced Tumor Selectivity Over Normal Tissue

Motexafin lutetium demonstrates preferential accumulation in tumor cells, attributed to increased metabolic rates of neoplastic tissues. In vivo studies have measured tumor-to-normal tissue accumulation ratios of approximately 3–5:1 for MLu . While a direct head-to-head study with other photosensitizers in identical models is lacking, this ratio compares favorably to reported values for Photofrin, which typically exhibits tumor-to-normal tissue ratios of 2–3:1 in similar murine models [1]. This enhanced selectivity is a class-level inference supporting the potential for reduced off-target phototoxicity.

Tumor Accumulation
Reported cross-study context
Target: ~3-5:1 Baseline: ~2-3:1
Supports tumor-selectivity endpoint review
In vivo murine models; not head-to-head
Tumor Targeting Biodistribution Photosensitizer Uptake

Water Solubility for Intravenous Administration

Motexafin lutetium is a water-soluble compound, a critical property for intravenous administration in clinical PDT protocols [1]. This contrasts sharply with many first-generation photosensitizers, such as hematoporphyrin derivative (HpD) and Photofrin, which are complex mixtures with limited aqueous solubility, often requiring specialized formulation strategies [2]. While precise solubility values (e.g., in mg/mL) are not provided in the available abstracts, the qualitative advantage of water solubility for a metallotexaphyrin is well-established and represents a class-level inference supporting easier clinical handling and potentially more predictable pharmacokinetics.

Aqueous Solubility
Class-level inference
Water-soluble
Simplifies IV formulation research
Qualitative; precise values not reported
Drug Formulation Solubility Parenteral Administration

Phase II Clinical Advancement Across Multiple Indications

Optrin (motexafin lutetium) has advanced to Phase II clinical trials for the treatment of age-related macular degeneration (AMD) and other indications [1]. In a 54-patient dose-ranging Phase II study for AMD, preliminary results were reported in 2000 . This clinical development stage places Optrin ahead of several other second-generation photosensitizers that remain in preclinical or early Phase I evaluation for these specific indications. For instance, while tin etiopurpurin (Purlytin) has reached Phase III, many other agents in this class have not progressed to Phase II for AMD [2]. This represents a class-level inference of more mature clinical validation.

Development Stage
Class-level inference
Phase II reported (AMD)
Supports clinical-stage research context
Not an efficacy claim; context-dependent
Clinical Development Phase II Trials Age-Related Macular Degeneration

Optimized Application Scenarios for Optrin


Interstitial PDT for Deep-Seated Solid Tumors

Leveraging its 732 nm activation wavelength, Optrin is ideally suited for interstitial PDT protocols targeting solid tumors located beyond the reach of superficial illumination. Preclinical data demonstrate effective treatment of microscopic residual disease up to 5 mm in pelvic tissue [1]. This scenario is supported by the quantitative evidence of deeper light penetration compared to first-generation photosensitizers [Section 3, Evidence Item 1]. Procurement should prioritize Optrin for research applications in prostate, breast, and rectal cancer PDT models where enhanced treatment depth is critical.

Combined Angiography and PDT in Ophthalmology

Optrin's fluorescence properties enable its use as a dual-function agent for both diagnostic angiography and therapeutic PDT in retinal diseases. Studies comparing Lu-Tex angiography to conventional fluorescein and indocyanine green (ICG) demonstrate its potential for high-quality fundus imaging [2]. This scenario leverages Optrin's unique fluorescent characteristics, which are distinct from non-fluorescent or weakly fluorescent photosensitizers. Procurement for ophthalmic research should consider this dual imaging/therapy capability to streamline workflows and reduce the number of administered agents.

Photoangioplasty for Atherosclerosis and Restenosis

Motexafin lutetium (under the name Antrin) has been evaluated in Phase I clinical trials for photoangioplasty—the photodynamic treatment of atherosclerotic plaques to prevent restenosis [3]. The compound's preferential accumulation in atheroma and its activation with far-red light enable localized vascular therapy with minimal systemic effects. This application is supported by the tumor selectivity evidence [Section 3, Evidence Item 2], which extends to other metabolically active lesions like atherosclerotic plaques. Procurement for cardiovascular PDT research should prioritize Optrin for its demonstrated safety and preliminary efficacy in this niche indication.

Application
Selection Property
Validation Focus
Interstitial PDT studies in solid tumor models
Far-red activation for deep tissue reach
Penetration depth endpoint review
Ophthalmic angiography and PDT research
Dual-modal imaging/PDT capability
Imaging contrast and PDT response endpoints
Vascular PDT studies in atherosclerosis models
Lesion-selective accumulation
Vascular safety-related endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


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